molecular formula C₂₂H₂₆O₅ B1159228 21-Dehydro Meprednisone

21-Dehydro Meprednisone

Cat. No.: B1159228
M. Wt: 370.44
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydro Meprednisone is a chemical compound supplied as a high-purity reference standard for use in pharmaceutical and analytical research. With a molecular formula of C22H26O5 and a molecular weight of approximately 370.44 g/mol , this substance is structurally characterized as (16β)-17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-al . As a prednisone-related compound , its primary research application is as an impurity and metabolite reference standard . It is utilized in analytical method development, validation, and quality control (QC) procedures during the synthesis and formulation stages of drug development . By providing a traceable and well-characterized benchmark, it helps researchers ensure the accuracy and reliability of their analyses, contributing to the overall safety and efficacy profile of pharmaceutical products. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. The price and availability for this compound can be obtained by inquiring directly with suppliers . For this compound, suppliers typically provide a comprehensive Certificate of Analysis (CoA) along with characterization data, which may include 1H-NMR, mass spectrometry, and HPLC results to confirm identity and purity .

Properties

Molecular Formula

C₂₂H₂₆O₅

Molecular Weight

370.44

Synonyms

(16β)-17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-al; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 21 Dehydro Meprednisone

Advanced Synthetic Routes to 21-Dehydro Meprednisone (B1676281) and its Stereoisomers

The synthesis of 21-Dehydro Meprednisone, a derivative of the synthetic glucocorticoid Meprednisone, involves sophisticated chemical strategies. These routes are designed to precisely modify the steroid nucleus and its side chains, particularly at the C-21 position and the C-6 position, to yield the desired structures.

Regioselective Functionalization Strategies at the C-21 Position

The defining feature of this compound is the aldehyde group at the C-21 position. The primary strategy for its synthesis involves the regioselective oxidation of the C-21 primary alcohol of a suitable precursor, such as Meprednisone.

Mild oxidation of the 21-hydroxyl group is a critical step. One established method for this transformation in analogous compounds like prednisolone (B192156) involves the use of methanolic cupric acetate (B1210297). nih.gov This catalytic oxidation is typically conducted over a short period to selectively yield the corresponding 21-aldehyde (a glyoxal). nih.goviupac.orgacs.org The reaction is sensitive to conditions; prolonged oxidation can lead to the formation of C-21 carboxylic acid epimers. nih.gov The catalytic nature of cupric acetate allows for high conversion rates even at low catalyst-to-steroid ratios. acs.org

Further functionalization at the C-21 position can lead to other derivatives. For instance, the 21-aldehyde can be a precursor for the synthesis of 21-oic acids through further oxidation, a reaction that can be achieved using reagents like freshly generated silver oxide. nih.gov Additionally, the 20-keto-21-aldehyde side chain can be reacted with hydroxylamine (B1172632) to form a 20-oxo-21-oxime, which can be further reduced to a 20β-hydroxy-21-aldehyde. acs.org

Precursor SteroidReagent/CatalystProductReference
Prednisolone (analog)Methanolic Cupric Acetate21-Dehydro Prednisolone nih.gov
21-Dehydro CorticosteroidsSilver Oxide20-oxo-21-oic acids nih.gov
20-keto-21-aldehydeHydroxylamine, then NaBH420β-hydroxy-21-aldehyde acs.org

Stereochemical Control in the Synthesis of 6β-Methyl Derivatives

The "Meprednisone" component of the target molecule signifies the presence of a methyl group at the C-16 position (specifically 16β-methyl). However, the synthesis of related compounds like 6-methylprednisolone (B1263380) isomers highlights the challenges of stereocontrol at the C-6 position. The introduction of a methyl group at C-6 often results in a mixture of 6α- and 6β-isomers. researchgate.net

A specific method for preparing 6β-methylprednisolone takes hydrocortisone (B1673445) as a starting material. google.com The synthesis proceeds through three main steps: a methylene (B1212753) reaction, a reduction reaction, and a dehydrogenation reaction. google.com The key to achieving the desired 6β stereochemistry lies in the reduction step, where the methylene intermediate is reacted with cyclohexene (B86901) under the catalysis of palladium on carbon and a specific monophosphite ligand. google.com The separation of 6α- and 6β-isomers can be challenging. Chromatographic techniques, such as reverse-phase HPLC, have been effectively used to separate the acetates of 6α- and 6β-methylated steroids, which can then be converted back to the corresponding alcohols. researchgate.net

Development of Novel Catalytic Systems for Dehydrogenation Reactions

Dehydrogenation is a cornerstone of synthetic corticosteroid chemistry, essential for creating the characteristic double bonds in the steroid's A-ring and for the oxidation at C-21.

A-Ring Dehydrogenation (Δ¹-Dehydrogenation): The conversion of a hydrocortisone-type backbone to a prednisone-type backbone requires the introduction of a double bond at the C1-C2 position. While chemical methods exist, biocatalytic dehydrogenation is a highly efficient and widely used industrial process. mdpi.com Microorganisms such as Arthrobacter simplex are frequently employed for this purpose. google.comgoogle.com These biocatalytic systems exhibit high selectivity and can be used on a variety of steroid substrates, including 21-esters, to produce the corresponding Δ¹,⁴-3-keto steroids in high yields. google.commdpi.com

C-21 Dehydrogenation (Oxidation to Aldehyde): As mentioned previously, the selective oxidation of the C-21 alcohol to an aldehyde is a key transformation. The use of cupric acetate represents a classic catalytic system for this purpose. nih.govacs.orggoogle.com The reaction is believed to be catalytic in nature and is accelerated by the presence of oxygen. acs.org In biological systems, this transformation is mediated by enzymes. For example, 21-hydroxysteroid dehydrogenase has been identified in hepatic tissues and is involved in the oxidative pathway of corticosteroids. nih.gov

Investigation of Precursor Compounds and Intermediate Derivatization

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the strategic use of intermediate derivatives to guide reactions and protect functional groups.

Transformation Pathways from Meprednisone and Prednisone (B1679067) Analogs

The most direct precursor for the synthesis of this compound is Meprednisone (16β-Methylprednisone). The transformation involves a single, regioselective oxidation of the C-21 hydroxyl group to an aldehyde. This pathway is analogous to the conversion of Prednisolone to 21-Dehydro Prednisolone (also known as Prednisone-21-aldehyde). nih.govnih.gov

Studies on the degradation of corticosteroids show that the 21-aldehyde can be a primary product of oxidation catalyzed by trace metals. researchgate.net This oxidative degradation can proceed further to yield a 17-carboxylic acid. researchgate.net Biotransformations using microorganisms like Rhodococcus species on cortisone (B1669442) (a prednisone precursor) can yield not only the Δ¹-dehydrogenation product (prednisone) but also products where the C-20 carbonyl is reduced. rsc.org

Characterization of Cyclic Ester Intermediates in Synthetic Pathways

In the multistep synthesis of complex steroid derivatives, the protection of reactive functional groups is paramount. The 17α,21-dihydroxy system common in corticosteroids is often protected temporarily to allow for selective reactions elsewhere on the molecule. A common strategy involves the reaction of the 17,21-diol with an orthoester, such as triethyl orthoacetate or triethyl orthopropionate, in the presence of an acid catalyst like p-toluenesulfonic acid. nih.govoup.com This reaction forms a cyclic orthoester intermediate.

1H NMR Spectroscopic Data for a Cyclic Ortho Ester Intermediate (Compound 2-3) oup.com
Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J)Assignment
7.25d, J=9.8Hz1H
6.31dd, J=10.1, 1.7Hz1H
6.10s1H
4.38ddd, J=9.2, 5.3, 3.7Hz1H
4.00d, J=17.0Hz1H
3.89d, J=16.9Hz1H
1.54s3H
0.95s3H

Degradation Pathways and Impurity Profiling in a Research Context

The chemical stability of corticosteroids is a critical area of research, as degradation can lead to loss of potency and the formation of potentially harmful impurities. The compound this compound, a steroidal glyoxal (B1671930), is a notable impurity and intermediate in the degradation of meprednisone and related corticosteroids. vulcanchem.commedicaljournals.se Understanding its own degradation pathways, the mechanisms by which related impurities are formed, and its general chemical reactivity is essential for ensuring the quality and consistency of pharmaceutical preparations.

Identification of Degradation Products of this compound under Controlled Conditions

In a research context, this compound, also known as a steroidal glyoxal, is recognized not only as a degradation product but also as a reactive intermediate that can undergo further transformation. google.com Studies on corticosteroid stability have shown that the α-ketolic side chain is susceptible to air oxidation, leading to the formation of these 21-dehydro derivatives, which can then further degrade. google.com

Under controlled laboratory conditions, particularly in neutral to alkaline aqueous solutions, steroidal glyoxals like this compound are known to be unstable. google.comgoogle.com Their subsequent degradation can proceed through several pathways:

Rearrangement to Glycolic Acids: In alkaline solutions, the glyoxal side chain can undergo rearrangement to form the corresponding methyl glycolate (B3277807) side chain. scite.airesearchgate.net This transformation involves the conversion of the steroidal glyoxal to a more stable glycolic acid derivative. google.comgoogle.com

Oxidative Cleavage: A secondary degradation pathway involves the oxidative cleavage of the bond between the C-20 and C-21 positions. This results in the formation of the corresponding etianic acid, indicating a more extensive breakdown of the steroid's side chain. google.comgoogle.com

These degradation products are typically identified and characterized using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). google.comscirp.org For instance, in studies of similar corticosteroids, the formation of etianic acid derivatives was observed in degraded samples in alkaline solutions. google.com The identification of these products is crucial for building a comprehensive impurity profile for any preparation containing or susceptible to forming this compound.

Mechanisms of Impurity Formation (e.g., 17-deoxy-21-dehydro-6α-methylprednisolone)

The formation of impurities related to this compound is often investigated through forced degradation studies of the parent drug, such as methylprednisolone (B1676475). One significant related substance identified in such studies is 17-deoxy-21-dehydro-6α-methylprednisolone , which is designated as Impurity B1 in some research. researchgate.netresearchgate.net

The proposed mechanism for the formation of this impurity is part of a complex degradation profile of methylprednisolone, particularly under thermal stress. scispace.com The pathway is believed to proceed as follows:

Initial Formation of an Intermediate: Methylprednisolone is thought to initially form an impurity designated as B, which has been identified as 17-deoxy-21,21-dihydroxy-6α-methylprednisolone. scispace.comshd.org.rs This intermediate has the same mass and a similar polarity to the parent methylprednisolone.

Transformation to the Final Impurity: This dihydroxy intermediate (Impurity B) is considered unstable and subsequently transforms into 17-deoxy-21-dehydro-6α-methylprednisolone (Impurity B1). scispace.com

This transformation involves a dehydroxylation at the C-17 position and the oxidation of the dihydroxy group at C-21 to form an aldehyde (-CHO) group. The final structure of 17-deoxy-21-dehydro-6α-methylprednisolone is characterized by an aldehyde group at C-21 and the absence of the hydroxyl group at C-17, distinguishing it from both the parent methylprednisolone and this compound (which retains the 17-hydroxyl group). researchgate.net This mechanism highlights a specific degradation pathway involving both oxidation and dehydroxylation.

Stability Studies for Elucidating Chemical Reactivity in Research Preparations

Stability studies are fundamental to characterizing the chemical reactivity of pharmaceutical compounds and their impurities. While direct stability studies on isolated this compound are not extensively published, its reactivity is elucidated through forced degradation and stability studies of the parent corticosteroids from which it is derived. researchgate.netscispace.com

These studies are designed to accelerate the rate of chemical degradation by exposing the drug substance to exaggerated conditions, thereby revealing the formation of degradation products over a shorter timeframe. scispace.comscirp.org A typical stability study protocol involves:

Forced Degradation: Exposing the parent drug (e.g., methylprednisolone sodium succinate) to harsh conditions such as strong acids (e.g., 5 M HCl at 80°C), bases, oxidizing agents, heat, and light (UV and visible). scispace.comshd.org.rsnih.gov This helps to identify potential degradation products and establish degradation pathways.

ICH Stability Conditions: Storing the finished pharmaceutical product under controlled, long-term, and accelerated conditions as specified by the International Council for Harmonisation (ICH) guidelines. scispace.com This includes conditions like 25°C/60% relative humidity (RH) and accelerated conditions of 40°C/75% RH. researchgate.net

In a representative study on a freeze-dried methylprednisolone product, temperature was found to have the most significant impact on the formation of impurities, including those related to this compound. researchgate.netscispace.com The concentrations of impurities were monitored by HPLC, and the results showed a clear increase in specific degradation products under accelerated conditions.

The data below illustrates typical findings from such a stability study, showing the increase in impurities over time.

Storage ConditionsTime PointImpurity B (%)Impurity D (%)
40°C / 75% RHInitial0.030.03
6 Months>0.15>0.15

Molecular Interactions and Receptor Dynamics of 21 Dehydro Meprednisone

Glucocorticoid Receptor Binding Kinetics and Affinity Studies In Vitro

The initial and most critical step in glucocorticoid action is the binding of the steroid ligand to the ligand-binding domain (LBD) of the GR, which resides in the cytoplasm in an inactive state, complexed with chaperone proteins like Hsp90 and Hsp70. nih.gov The affinity and kinetics of this binding are key determinants of a steroid's potency.

While specific equilibrium dissociation constants (Kd) for 21-Dehydro Meprednisone (B1676281) are not widely documented in publicly available literature, the characteristics of its binding can be inferred from the well-studied structure of the glucocorticoid receptor's ligand-binding pocket. The LBD forms a hydrophobic pocket that accommodates the steroid skeleton. oup.com The binding is stabilized by a network of specific hydrogen bonds and van der Waals interactions.

Key amino acid residues within the GR LBD are crucial for stabilizing the ligand. For instance, the C3-keto group of the steroid's A-ring is a critical feature for binding, as is the Δ1,4-diene structure common to prednisone (B1679067) derivatives. researchgate.net The hydroxyl groups at C11 and C17, and particularly the C21-hydroxyl on the side chain, form essential hydrogen bonds with residues in the binding pocket, significantly contributing to high-affinity binding. nih.gov The absence or modification of these groups, as is the case in 21-Dehydro Meprednisone, would invariably alter the binding affinity compared to its parent compounds.

A summary of key interactions within the glucocorticoid receptor ligand-binding domain.

Interacting Steroid Moiety Key Interacting GR Residues (Exemplary) Type of Interaction
C3-Keto Group Gln570, Arg611 Hydrogen Bonds
C11-Hydroxyl Group Asn564, Gln642 Hydrogen Bonds
C17-Hydroxyl Group Thr739 Hydrogen Bond
C21-Hydroxyl Group Gln570 Hydrogen Bond

The unique structural features of this compound are a methyl group at the 6β position and a dehydro function at C21.

6β-Methyl Group: The introduction of a methyl group at the C6 position of the steroid nucleus is known to influence glucocorticoid activity. In the well-known compound methylprednisolone (B1676475), a 6α-methyl group enhances anti-inflammatory potency. e-jnc.org A 6β-methyl group, as found in meprednisone, would project in a different spatial orientation. This can introduce steric hindrance that may alter the fit of the steroid within the ligand-binding pocket, potentially affecting both binding affinity and the conformational stability of the resulting ligand-receptor complex.

21-Dehydro Moiety: The side chain at C17 is critical for receptor binding and functional activity. The 21-hydroxyl group, present in active corticosteroids like prednisolone (B192156) and methylprednisolone, is a key hydrogen bond donor. researchgate.netnih.gov The term "21-dehydro" implies this hydroxyl group has been oxidized, likely to an aldehyde. The loss of this hydrogen bond-donating capacity would be expected to significantly reduce the binding affinity for the glucocorticoid receptor. This modification represents a substantial departure from the structure of classic high-potency glucocorticoids.

The binding profile of this compound can be understood by comparing its structure to its parent steroids, prednisone and methylprednisolone. Prednisone is biologically inert and requires conversion by the enzyme 11β-hydroxysteroid dehydrogenase in the liver to its active form, prednisolone. researchgate.netdrugbank.com Methylprednisolone is an active steroid with approximately five times the anti-inflammatory potency of hydrocortisone (B1673445). e-jnc.org

A comparative table of structural features and their functional impact.

Feature Prednisone Methylprednisolone (6α-methylprednisolone) This compound (assumed 16β-methyl-21-dehydroprednisone) Functional Impact of Moiety
C1-C2 Double Bond Present Present Present Enhances glucocorticoid activity. researchgate.net
C6-Methyl Group Absent Present (α-orientation) Present (β-orientation) 6α-methylation increases potency; 6β-methylation may introduce steric effects altering affinity. e-jnc.org
C11-Carbonyl/Hydroxyl Carbonyl (Keto) Hydroxyl Hydroxyl (inferred from parent) C11-keto (as in prednisone) is inactive; must be reduced to C11-hydroxyl for GR binding. researchgate.net
C16-Methyl Group Absent Absent Present (β-orientation) 16-methylation (α or β) eliminates mineralocorticoid activity.

| C21-Side Chain | Hydroxyl (in active form, Prednisolone) | Hydroxyl | Dehydro (Aldehyde) | The 21-hydroxyl is crucial for high-affinity binding; its oxidation to an aldehyde is predicted to decrease binding affinity. nih.gov |

Theoretical Mechanisms of Receptor Agonism and Antagonism

Upon binding a ligand, the GR undergoes a significant conformational change, dissociates from its chaperone complex, and translocates to the nucleus to act as a transcription factor. oup.comoncoscience.us The precise nature of this conformational change determines whether the ligand acts as an agonist (activating transcription) or an antagonist (blocking activation).

The binding of an agonist ligand like dexamethasone (B1670325) or prednisolone induces a "mousetrap" mechanism in the LBD. frontiersin.orgnih.gov This process involves a repositioning of the C-terminal helix, known as Activation Function 2 (AF-2 or helix 12), which moves to cap the ligand-binding pocket. This new conformation creates a binding surface for coactivator proteins, which are necessary to initiate gene transcription. nih.gov

In contrast, antagonist ligands like RU486, while binding with high affinity, induce a different conformational change where helix 12 is displaced outwards. nih.gov This prevents the formation of a functional coactivator binding site, thereby blocking receptor activation.

For this compound, the altered interaction at the C21 position is hypothesized to affect the final positioning of helix 12. The lack of the stabilizing hydrogen bond from a 21-hydroxyl group could result in an unstable or incomplete repositioning of the AF-2 helix. nih.gov This might lead to a state of partial agonism, where the receptor is activated but less efficiently than with a full agonist, or it could potentially confer antagonistic properties by failing to create a stable coactivator binding surface.

In addition to the classical genomic pathway that involves gene transcription and takes hours to manifest, glucocorticoids can elicit rapid, non-genomic effects. nih.govwikimsk.org These actions are too fast to be explained by changes in gene expression and are crucial for certain immediate therapeutic effects. wikimsk.org There are several proposed molecular mechanisms for these non-genomic actions.

A table summarizing the primary non-genomic mechanisms of glucocorticoids.

Mechanism Description Mediator Onset of Action
Membrane-Bound Receptor Action Glucocorticoids bind to specific membrane-bound glucocorticoid receptors (mGRs), triggering rapid intracellular signaling cascades (e.g., via p38 MAP kinase). reumatologia.org.arnih.gov Membrane-Bound GR (mGR) Seconds to Minutes
Cytosolic Receptor-Mediated Signaling The ligand-bound cytosolic GR interacts directly with and modulates the activity of intracellular signaling proteins (e.g., PI3K, JNK) without translocating to the nucleus. wikipedia.orgfrontiersin.org Cytosolic GR (cGR) Seconds to Minutes

| Physicochemical Membrane Interactions | At high concentrations, lipophilic steroids can intercalate into cellular membranes, altering membrane fluidity and the function of membrane-associated proteins like ion channels. e-jnc.orgreumatologia.org.ar | Cell Membrane | Rapid |

Like other corticosteroids, this compound would theoretically be capable of initiating these non-genomic pathways. Its ability to do so would depend on its affinity for any existing membrane-bound receptors and its specific physicochemical properties, such as its lipophilicity, which would influence its interaction with plasma membranes. High doses of steroids like methylprednisolone are particularly associated with profound non-genomic effects. reumatologia.org.ar

Interaction with Other Steroid Receptors and Related Proteins

The biological activity of a steroid is defined not only by its primary target but also by its cross-reactivity with other receptors. This compound, as a derivative of a potent glucocorticoid, is primarily assessed for its affinity to the Glucocorticoid Receptor (GR). However, its structure allows for potential interactions with other members of the 3-ketosteroid receptor family, which includes the Mineralocorticoid Receptor (MR), Androgen Receptor (AR), and Progesterone Receptor (PR). oup.com

The Mineralocorticoid Receptor shares significant structural homology with the GR, particularly in the ligand-binding and DNA-binding domains. conicet.gov.ar Consequently, many glucocorticoids, including prednisolone and methylprednisolone, can bind to and activate the MR, which can lead to mineralocorticoid-related side effects. nih.govdrugbank.com The affinity for the MR versus the GR is a critical determinant of a synthetic steroid's clinical profile. While high doses of many glucocorticoids can overwhelm the MR, specific structural modifications can mitigate this. drugbank.com For instance, the introduction of a methyl group at the C16 position, as seen in the parent compound meprednisone, is known to reduce mineralocorticoid activity. smolecule.com

A key related protein that modulates these interactions is the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.gov This enzyme is co-expressed with the MR in mineralocorticoid-sensitive tissues like the kidney and converts active glucocorticoids such as cortisol and prednisolone into their inactive 11-keto forms (cortisone and prednisone, respectively). conicet.gov.arnih.gov This enzymatic barrier effectively protects the MR from being saturated by the much higher circulating concentrations of glucocorticoids, allowing aldosterone (B195564) to be the primary physiological ligand. conicet.gov.ar

Interactions with the Androgen and Progesterone Receptors are also possible. Studies on other synthetic steroids, such as medroxyprogesterone (B1676146) acetate (B1210297), have shown that they can act as strong competitors for binding to AR and PR, in addition to the GR. nih.govnih.gov In some specific contexts, such as with certain mutant forms of the androgen receptor found in prostate cancer, glucocorticoids themselves can act as agonists, demonstrating the potential for promiscuous receptor activation. oup.com

Molecular Docking and Dynamics Simulations of Receptor-Ligand Complexes

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target at an atomic level. researchgate.net While specific, publicly available molecular docking studies exclusively for this compound are limited, the behavior of the core steroid structure within the glucocorticoid receptor's ligand-binding domain (LBD) is well-characterized through studies of analogous compounds like dexamethasone and methylprednisolone. benthamdirect.comingentaconnect.com These computational models provide crucial insights into binding affinity, the stability of the receptor-ligand complex, and the structural basis for pharmacological activity.

Prediction of Binding Poses and Interaction Hotspots

The binding of a corticosteroid to the Glucocorticoid Receptor (GR) is a highly specific process driven by a series of key interactions, or "hotspots," within the receptor's ligand-binding pocket. The steroid orients itself to maximize favorable contacts. Based on the crystal structure of the GR with bound ligands, the essential interactions for the corticosteroid scaffold are well-understood. ingentaconnect.com

The A-ring's C3-keto group and the C4-C5 double bond are considered essential for activity. ingentaconnect.com The C3-keto group typically forms critical hydrogen bonds with specific amino acid residues in the LBD. Similarly, oxygen-containing functional groups on the C and D rings of the steroid form a network of hydrogen bonds that anchor the ligand securely in the pocket. For instance, the 11β-hydroxyl, 17α-hydroxyl, and 21-hydroxyl groups of typical glucocorticoids are all involved in forming specific hydrogen bonds with receptor residues. ingentaconnect.comresearchgate.net These interactions stabilize the active conformation of the receptor, which is necessary for subsequent regulation of gene expression.

Table 1: Predicted Interaction Hotspots for a Corticosteroid Scaffold in the Glucocorticoid Receptor LBD

Steroid Moiety Interacting GR Residue (Human) Type of Interaction Reference
C3-Ketone Arginine (Arg611), Glutamine (Gln570) Hydrogen Bond ingentaconnect.com
11β-Hydroxyl Asparagine (Asn564) Hydrogen Bond researchgate.net
17α-Hydroxyl Glutamine (Gln642) Hydrogen Bond ingentaconnect.comresearchgate.net

Note: This table represents a generalized model based on typical glucocorticoids. The specific interactions for this compound would be altered, particularly at the C21 position.

Steric Hindrance Analysis by the 16β-Methyl Group

The parent compound, meprednisone, is chemically known as 16β-methylprednisolone. The presence and orientation of the methyl group at the C16 position of the D-ring are of significant pharmacological importance. This substitution was a key advancement in synthetic corticosteroid design, primarily aimed at improving the selectivity for the glucocorticoid receptor over the mineralocorticoid receptor. smolecule.com

The 16β-methyl group introduces steric bulk in a critical region of the steroid nucleus. This modification is thought to sterically hinder the conformation required for efficient binding to the mineralocorticoid receptor, thereby reducing or eliminating unwanted salt-retaining side effects. ingentaconnect.com Furthermore, the stereochemistry at this position influences receptor binding kinetics and subsequent transcriptional activation. smolecule.com Comparative studies have shown that while both 16α-methyl (e.g., dexamethasone) and 16β-methyl (e.g., betamethasone) substitutions enhance anti-inflammatory potency, they can produce distinct biological effects due to subtle differences in how they modulate the receptor's conformation upon binding. smolecule.com

Role of 21-Ketone in Hydrophobic Receptor Regions

The defining structural feature of this compound is the oxidation of the C21-hydroxyl group to a ketone (or more accurately, a 21-oxoacetaldehyde). This is a significant departure from classic glucocorticoids like prednisolone or cortisol, where the 21-hydroxyl group is paramount for high-affinity binding and activity. researchgate.net

The 21-hydroxyl group acts as a crucial hydrogen bond donor and acceptor, forming a strong interaction with residues such as Asparagine-564 in the GR's ligand-binding domain. researchgate.net This bond is a key anchoring point that stabilizes the ligand within the receptor. The replacement of this hydroxyl group with a ketone fundamentally alters this interaction. A ketone group can act as a hydrogen bond acceptor but cannot donate a hydrogen bond.

This change would lead to the loss of a critical stabilizing interaction, which is expected to significantly reduce the binding affinity of this compound for the GR compared to its parent compound, meprednisone. While the region of the binding pocket that accommodates the C21 side chain is generally hydrophobic, this specific polar contact is a critical hotspot. ingentaconnect.com Indeed, intentional modification of the 21-hydroxyl group is a strategy used to develop selective glucocorticoid receptor modulators, highlighting the importance of this position in defining the ligand's activity profile. mdpi.com

Enzymatic and Metabolic Fate Studies of 21 Dehydro Meprednisone in Vitro and Preclinical Models

Elucidation of Enzymatic Transformation Pathways

The biotransformation of 21-Dehydro Meprednisone (B1676281) is governed by several key enzyme families that are responsible for the metabolism of both endogenous and synthetic steroids. These pathways largely involve reductive and oxidative reactions that alter the compound's polarity and prepare it for excretion.

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of NAD(P)(H)-dependent oxidoreductases that catalyze the reversible conversion between hydroxyl and keto groups at various positions on the steroid molecule. oup.com For 21-Dehydro Meprednisone, which possesses a 21-aldehyde (or 21-oxo) functional group, 21-hydroxysteroid dehydrogenase (21-HSD) plays a crucial role. This enzyme catalyzes the reduction of the 21-aldehyde to a primary alcohol, yielding meprednisone. This conversion is analogous to the reduction of 21-dehydrocortisol (B191429) to cortisol, a well-documented pathway. nih.gov

Furthermore, the 11-keto group of meprednisone (the parent compound) is a substrate for 11β-hydroxysteroid dehydrogenase (11β-HSD). Specifically, 11β-HSD type 1, acting predominantly as a reductase in target tissues like the liver, converts the 11-keto group to an 11β-hydroxyl group. This reaction transforms the less active 11-keto form (meprednisone) into the more potent 11β-hydroxy form (6α-methylprednisolone). Conversely, 11β-HSD type 2 inactivates the molecule by oxidizing the 11β-hydroxyl group back to a ketone. oup.comnih.gov However, studies have shown that the presence of a 6α-methyl group, as in meprednisone and methylprednisolone (B1676475), diminishes the rate of oxidation by 11β-HSD2. nih.gov

Table 1: Key Hydroxysteroid Dehydrogenases in this compound Metabolism
EnzymeReaction CatalyzedEffect on this compound
21-Hydroxysteroid Dehydrogenase (21-HSD)Reduction of 21-aldehyde to 21-hydroxylConversion of this compound to Meprednisone.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)Reduction of 11-keto to 11β-hydroxylActivation of Meprednisone to 6α-Methylprednisolone. nih.govnih.gov
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)Oxidation of 11β-hydroxyl to 11-ketoInactivation of 6α-Methylprednisolone to Meprednisone. nih.govnih.gov

A primary route of metabolism for many synthetic corticosteroids is the reduction of the ketone group at the C-20 position. This reaction is catalyzed by 20-ketosteroid reductases, which are members of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily. nih.govmdpi.com These cytosolic enzymes use NAD(P)H as a cofactor to produce the corresponding 20α- and 20β-hydroxy metabolites. nih.gov

In humans, the metabolism of methylprednisolone, the 11β-hydroxy analog of meprednisone, extensively involves this pathway, leading to the formation of 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone as major inactive metabolites. pfizer.com This suggests that after the initial reduction of the 21-aldehyde and potential interconversion at the C-11 position, the resulting 6α-methylprednisolone undergoes significant reduction at C-20. This metabolic step is a key inactivation and clearance pathway for this class of corticosteroids. pfizer.comclinpgx.org

While the outline mentions 11β-hydroxylation, a more pertinent and well-established metabolic pathway for 6-methylated corticosteroids is 6β-hydroxylation. This Phase I reaction is a crucial step for both endogenous and synthetic corticosteroids and is primarily catalyzed by Cytochrome P450 3A4 (CYP3A4). pfizer.com CYP3A4 is the predominant CYP enzyme in the adult human liver and is responsible for the metabolism of a vast number of drugs. pfizer.comnih.gov The introduction of a hydroxyl group at the 6β-position increases the polarity of the steroid molecule, facilitating its subsequent conjugation and excretion. For methylprednisolone, 6β-hydroxylation is an essential metabolic step. pfizer.com Given the structural similarity, this compound or its immediate metabolites are expected to be substrates for CYP3A4-mediated 6β-hydroxylation.

The corticosteroid side chain can undergo oxidation to form acidic metabolites. nih.govnih.gov An enzyme system present in the liver can oxidize the C-21 position to a carboxylic acid, resulting in the formation of a 21-oic acid derivative. nih.gov This pathway has been demonstrated for various corticosteroids, where the 21-hydroxy group is oxidized first to an aldehyde and then to a carboxylic acid. nih.gov In the case of this compound, the existing 21-aldehyde group can be directly oxidized to a carboxylic acid. Studies on related compounds have identified metabolites such as 3,20-dioxopregn-4-en-21-oic acid and 20-hydroxy-3-oxopregn-4-en-21-oic acid. nih.govnih.gov Rat-based studies have identified a 21-oic acid derivative as a metabolite of 6α-methylprednisolone, confirming the relevance of this pathway. nih.gov

In Vitro Metabolic Stability and Metabolite Identification in Subcellular Fractions (e.g., Microsomes, Cytosol)

In vitro systems utilizing subcellular fractions are instrumental in characterizing the metabolic pathways of new chemical entities. Liver microsomes, which contain a high concentration of Cytochrome P450 enzymes, are particularly useful for studying Phase I metabolism. nih.govresearchgate.net

The Phase I biotransformation of this compound is expected to involve a combination of the enzymatic reactions detailed above. In vitro incubation of the compound with liver microsomes, typically in the presence of an NADPH-regenerating system, would elucidate these pathways. nih.gov

The primary Phase I reactions anticipated for this compound and its subsequent metabolites in hepatic subcellular fractions are:

Reduction: The 21-aldehyde is reduced to a 21-hydroxyl group by 21-HSD, and the 20-keto group is reduced to 20α/β-hydroxyl groups by cytosolic 20-ketosteroid reductases. nih.govpfizer.com The 11-keto group can also be reduced by microsomal 11β-HSD1. oup.com

Oxidation/Hydroxylation: The most significant oxidative reaction is the 6β-hydroxylation catalyzed by microsomal CYP3A4. pfizer.com Additionally, the 21-aldehyde can be oxidized to a carboxylic acid. nih.gov

Metabolite identification using techniques such as liquid chromatography-mass spectrometry (LC-MS) following incubation with liver microsomes and cytosol would confirm these biotransformations. Studies on the closely related compound, methylprednisolone, show that it is metabolized in the liver primarily via CYP3A4 to inactive metabolites, with 20α- and 20β-hydroxymethylprednisolone being the major products. pfizer.com

Table 2: Predicted Phase I Metabolic Pathways for this compound in Hepatic Subcellular Fractions
Metabolic ReactionKey Enzyme(s)Subcellular LocationResulting Metabolite Type
21-Aldehyde Reduction21-Hydroxysteroid DehydrogenaseCytosol/Microsomes21-Hydroxy steroid (Meprednisone)
11-Keto Reduction11β-HSD1Microsomes (ER)11β-Hydroxy steroid (6α-Methylprednisolone)
20-Keto Reduction20-Ketosteroid Reductases (AKR1C family)Cytosol20α/β-Hydroxy metabolites
6β-HydroxylationCYP3A4Microsomes (ER)6β-Hydroxy metabolites
21-Aldehyde OxidationAldehyde Dehydrogenase/OxidaseCytosol/Microsomes21-oic acid (Carboxylic acid)

Investigation of Phase II Conjugation Pathways (e.g., Glucuronidation)

Phase II metabolic reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule, a process that significantly increases the compound's water solubility and facilitates its elimination from the body. For corticosteroids, the most prominent Phase II pathways are glucuronidation and sulfation, which primarily occur in the liver. wikipedia.orgoncohemakey.com

Glucuronidation is the most common conjugation pathway for steroids. wikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the high-energy donor, UDP-glucuronic acid, to the substrate. wikipedia.org While this compound possesses a C-21 aldehyde, it is anticipated that this group would first undergo reduction in vivo to a primary alcohol, yielding meprednisone. This C-21 hydroxyl group then becomes a prime substrate for glucuronidation. Other hydroxyl groups on the steroid nucleus, such as the one at C-11, are also potential sites for conjugation. The resulting glucuronide metabolites are highly polar and are readily excreted in urine and, to a lesser extent, in bile. wikipedia.org

Sulfation, another important conjugation reaction, involves the transfer of a sulfonate group to a hydroxyl acceptor, catalyzed by sulfotransferase (SULT) enzymes. This pathway also serves to increase the polarity of the steroid, aiding in its clearance. It is plausible that any hydroxylated metabolites of this compound could undergo sulfation as an alternative or complementary pathway to glucuronidation.

Table 1: Potential Phase II Conjugates of this compound (following initial reduction)

This table is illustrative and shows the types of conjugates expected based on known steroid metabolism.

Parent Compound (Post-Reduction)Conjugation SiteEnzyme FamilyResulting Metabolite
MeprednisoneC-21 hydroxylUGTMeprednisone-21-O-glucuronide
MeprednisoneC-11 hydroxylUGTMeprednisone-11-O-glucuronide
MeprednisoneC-21 hydroxylSULTMeprednisone-21-sulfate

Comparative Metabolic Profiling across Different Preclinical Biological Systems

To fully characterize the metabolic fate of a compound, its biotransformation is studied across various biological systems. These preclinical models, ranging from isolated cellular systems to whole organisms, provide a comprehensive profile of metabolite formation, identify species-specific differences, and help predict human metabolism.

In Vitro Studies in Non-Human Primary Cell Cultures or Cell Lines

In vitro metabolic studies are crucial for identifying potential metabolites and elucidating the enzymatic pathways involved in a controlled environment. Common systems for studying the metabolism of corticosteroids include liver microsomes, primary hepatocytes, and established liver cell lines (e.g., HepG2). nih.govmdpi.com

Liver Microsomes : These subcellular fractions are rich in Phase I (cytochrome P450) and Phase II (UGT) enzymes, making them useful for studying specific enzymatic reactions like hydroxylation and glucuronidation. nih.gov

Hepatocytes : Suspensions or cultures of primary hepatocytes from preclinical species (e.g., rat, dog, monkey) are considered the gold standard for in vitro metabolism studies. They contain a full complement of metabolic enzymes and cofactors, allowing for the investigation of the complete range of Phase I and Phase II reactions, as well as transport mechanisms.

For this compound, incubation in these systems would be expected to show several key transformations. The primary reaction would likely be the reduction of the C-21 aldehyde to its corresponding alcohol, meprednisone. Further metabolism, consistent with other prednisolone (B192156) derivatives, could include 6β-hydroxylation (a common CYP3A4-mediated reaction) and reduction of the C-20 ketone group. clinpgx.org Subsequent conjugation of these metabolites would also be observed, particularly in hepatocyte models.

Table 2: Illustrative Comparison of Metabolite Formation in Different In Vitro Systems

This table presents hypothetical data to illustrate expected outcomes from comparative in vitro experiments with this compound.

In Vitro SystemPrimary Metabolite ObservedSecondary Metabolites ObservedRelative Metabolic Rate
Rat Liver MicrosomesMeprednisone (C-21 reduction)6β-hydroxy-meprednisoneModerate
Dog Liver MicrosomesMeprednisone (C-21 reduction)6β-hydroxy-meprednisoneHigh
Rat Primary HepatocytesMeprednisone-21-O-glucuronideMeprednisone, 6β-hydroxy-meprednisoneHigh
Dog Primary HepatocytesMeprednisone-21-O-glucuronideMeprednisone, 6β-hydroxy-meprednisoneVery High

Exploratory Studies in Animal Models Focusing on Metabolic Fate

Based on the metabolism of related corticosteroids like prednisone (B1679067) and methylprednisolone, the metabolic fate of this compound in an animal model would be characterized by rapid and extensive hepatic metabolism. nih.govnih.gov Following administration, the compound would likely be converted to meprednisone and other Phase I metabolites, which are then conjugated with glucuronic acid or sulfate before being eliminated, primarily via the kidneys into the urine. wikipedia.orgoncohemakey.com

Significant species- and sex-dependent differences in metabolism are often observed for corticosteroids. For example, studies with methylprednisolone have shown that its clearance is approximately three times higher in male rats than in female rats, pointing to sex-specific differences in hepatic enzyme activity. nih.gov Therefore, metabolic studies in more than one species are typically required to assess this variability.

Table 3: Hypothetical Metabolite Profile in Urine of Rats Dosed with this compound

This table provides an example of the types of metabolites that would be expected to be identified in an in vivo animal study.

Metabolite ClassSpecific Metabolite IdentifiedProposed Metabolic Pathway
Phase IMeprednisoneC-21 Aldehyde Reduction
Phase I20-dihydro MeprednisoneC-20 Ketone Reduction
Phase I6β-hydroxy MeprednisoneCYP450-mediated Hydroxylation
Phase IIMeprednisone-21-O-glucuronideGlucuronidation
Phase II6β-hydroxy Meprednisone-glucuronideHydroxylation followed by Glucuronidation

Structure Activity Relationship Sar and Computational Modeling of 21 Dehydro Meprednisone

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical approaches that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For corticosteroids, these models are invaluable for predicting potency and understanding the contributions of various structural features.

The binding of a glucocorticoid to the GR ligand-binding pocket is a highly specific process governed by a network of molecular interactions. Key structural features of the steroid scaffold are essential for this high-affinity binding. For 21-Dehydro Meprednisone (B1676281), these include:

The Steroid Core: The foundational four-ring structure provides the rigid framework necessary for proper orientation within the binding site.

A-Ring Modifications: The C3-keto group and the Δ1 double bond are crucial for hydrogen bonding with key amino acid residues like Glutamine (Q570) and Arginine (R611) in the GR pocket. nih.govnih.gov

C-Ring Modifications: The 11β-hydroxyl group forms a critical hydrogen bond with Asparagine (N564), anchoring the central part of the steroid. nih.gov

D-Ring Side Chain: The side chain at C17 dictates potency and interacts with residues such as Threonine (T739). nih.gov

Table 1: Key Amino Acid Interactions with Glucocorticoid Scaffolds This table presents generally accepted interactions for potent glucocorticoids and is used here to infer potential interactions for 21-Dehydro Meprednisone.

Steroid MoietyInteracting GR ResidueType of InteractionReference
C3-KetoGln570, Arg611Hydrogen Bond nih.govnih.gov
C11-HydroxylAsn564Hydrogen Bond nih.gov
C17α-HydroxylGln642Hydrogen Bond researchgate.net
C21-Side ChainThr739Hydrogen Bond nih.govresearchgate.net

Predictive QSAR models for glucocorticoids typically use a range of molecular descriptors to forecast biological activity. These descriptors can include steric parameters (e.g., molecular volume), electronic properties (e.g., partial charges), and lipophilicity (log P). For instance, a QSAR model developed for a series of soft glucocorticoids demonstrated that receptor binding affinity could be largely predicted (accounting for nearly 80% of variability) using only two descriptors: an indicator for 6α- or 9α-halogenation and the compound's lipophilicity. researchgate.netingentaconnect.com

Conformational Analysis and Molecular Dynamics Simulations

The static picture of a molecule binding to a receptor is complemented by dynamic studies that reveal how molecular flexibility and conformational changes influence biological function.

The core steroid nucleus is relatively rigid, with the B and C rings typically locked in a stable chair conformation. nih.govlibretexts.org However, the A and D rings, along with the C17 side chain, possess greater flexibility. nih.gov The conformation of the D-ring and its side chain is particularly critical as it directly impacts how the ligand is presented to the receptor's activation function 2 (AF2) region.

Molecular dynamics simulations allow for the observation of the movement of individual functional groups over time. The ability of a corticosteroid to interact with protein molecules is highly dependent on its conformation and the orientation of its functional groups. nih.gov The dynamics of the C17 side chain are known to greatly affect the flexibility and function of the steroid. nih.govresearchgate.net

Design Principles for Modulating Glucocorticoid Receptor Selectivity and Potency through Structural Modifications

The development of synthetic glucocorticoids has been guided by decades of research into how specific structural modifications alter efficacy, potency, and side-effect profiles. The goal is often to design compounds with high potency and selectivity for the GR, and ideally, to separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation). nih.govfrontiersin.org

Several structural modifications are known to enhance glucocorticoid activity:

9α-Fluorination: Increases both glucocorticoid and mineralocorticoid activity, likely through an electron-withdrawing effect on the 11β-hydroxyl group. uomustansiriyah.edu.iq

16α-Methylation: As seen in the "meprednisone" backbone, this modification eliminates mineralocorticoid activity. uomustansiriyah.edu.iq

C17 Esterification: Lipophilic ester groups at C17 can strongly enhance activity. nih.gov

The modification at the C21 position is another critical design element. While a 21-hydroxyl group is important for mineralocorticoid activity, it is not an absolute requirement for glucocorticoid activity. ingentaconnect.com The substitution of the 21-hydroxyl with an aldehyde, as in this compound, represents a significant structural change. This modification could be a strategy to fine-tune the electronic and steric properties of the side chain to optimize interactions within the GR binding pocket. Computational modeling and SAR studies are essential to rationally design such modifications to achieve a desired therapeutic profile, potentially leading to novel glucocorticoids with improved selectivity and potency. ecnu.edu.cn

Strategies for Enhancing or Reducing Specific Receptor Interactions

Modulating the interaction of this compound with glucocorticoid (GR) and mineralocorticoid (MR) receptors is key to optimizing its therapeutic profile, aiming to maximize anti-inflammatory effects while minimizing unwanted side effects. Strategies to achieve this are rooted in the established SAR of corticosteroids.

Enhancing Glucocorticoid Receptor (GR) Interactions:

Fluorination at the 9α-position: The introduction of a fluorine atom at the 9α-position is a common strategy to enhance GR binding affinity. This is attributed to the electron-withdrawing nature of fluorine, which can positively influence the electronic environment of the steroid's B-ring and the nearby 11β-hydroxyl group, a key site for receptor interaction. uomustansiriyah.edu.iq

Modifications at the 17α-position: Esterification of the 17α-hydroxyl group can lead to an increase in GR affinity. nih.gov While this compound has a 17α-hydroxyl, this position could be a target for synthetic modifications to enhance its glucocorticoid activity.

Unsaturation of the A-ring: The presence of a double bond between carbons 1 and 2 in the A-ring, a feature of the prednisone (B1679067) family, generally enhances glucocorticoid potency relative to its hydrocortisone (B1673445) counterpart. uomustansiriyah.edu.iq

Reducing Mineralocorticoid Receptor (MR) Interactions:

Substitution at the 16-position: The 16β-methyl group in this compound is expected to significantly reduce or eliminate mineralocorticoid activity. uomustansiriyah.edu.iq This is a well-documented effect of 16-methylation in corticosteroids. uomustansiriyah.edu.iq

Further substitutions on the B-ring: While 9α-fluorination enhances both GR and MR activity, combining it with substitutions at C16, as is the case with many potent glucocorticoids, can lead to a molecule with strong anti-inflammatory effects and negligible mineralocorticoid side effects. uomustansiriyah.edu.iq

Interactive Data Table: Strategies to Modify Receptor Interactions of Corticosteroids

ModificationPositionEffect on GR AffinityEffect on MR AffinityRationale
FluorinationIncreaseIncreaseElectron-withdrawing effects. uomustansiriyah.edu.iq
Methylation16βVariableDecreaseSteric hindrance in the MR binding pocket. uomustansiriyah.edu.iq
Esterification17αIncreaseVariableEnhanced hydrophobic interactions. nih.gov
Dehydrogenation1,2IncreaseDecreaseFlatter A-ring conformation. uomustansiriyah.edu.iq

Exploration of Substituent Effects on Biological Response

The biological response of this compound is a composite of the effects of its key substituents on the parent prednisone scaffold. These substituents, primarily the 16β-methyl group and the 21-aldehyde, modulate its potency, selectivity, and metabolic stability.

The 16β-Methyl Group:

The presence of a methyl group at the 16β position has a profound impact on the biological activity of corticosteroids. As previously mentioned, it is a key factor in minimizing mineralocorticoid activity, thereby reducing the risk of side effects such as sodium and water retention. uomustansiriyah.edu.iq Furthermore, the stereochemistry at position 16 can influence the potency of glucocorticoid-induced apoptosis in lymphoid cells, with different configurations modulating transcriptional activation by the glucocorticoid receptor. nih.gov

The 21-Aldehyde (21-Dehydro) Group:

The substitution of the typical 21-hydroxyl group with an aldehyde is a less common modification in clinically used corticosteroids. Research on corticosteroid-21-aldehydes suggests that this modification can alter the molecule's interaction with enzymes and receptors. For instance, corticosteroid-21-aldehydes have been shown to be substrates for 20β-hydroxysteroid dehydrogenase, with different kinetic profiles compared to their 21-hydroxyl counterparts. nih.gov While esterification of the 21-hydroxyl group generally decreases GR affinity, the presence of a 21-aldehyde may have a different impact that is not as well-characterized. nih.govnih.gov The high reactivity of the aldehyde group could also lead to different metabolic pathways and potentially a shorter duration of action compared to 21-hydroxy or 21-ester analogs.

Computational Modeling Insights:

Interactive Data Table: Predicted Effects of Key Substituents in this compound

SubstituentPositionPredicted Effect on Glucocorticoid ActivityPredicted Effect on Mineralocorticoid ActivityRationale for Predicted Effect
Double Bond1,2PotentiatesReducesA-ring conformation. uomustansiriyah.edu.iq
Methyl Group16βMay modulateSignificantly reducesSteric hindrance at the MR. uomustansiriyah.edu.iq
Aldehyde21Uncertain, may alterUncertainAltered electronic and steric properties compared to a hydroxyl group. nih.gov

Advanced Analytical Techniques in 21 Dehydro Meprednisone Research

Spectroscopic Characterization (NMR, Mass Spectrometry) for Structural Elucidation of Novel Derivatives and Metabolites

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 21-Dehydro Meprednisone (B1676281) and its related compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic arrangement within a molecule. In the context of 21-Dehydro Meprednisone research, ¹H-NMR and ¹³C-NMR are fundamental. For instance, the ¹H-NMR spectrum of a related compound, 17-deoxy-21-dehydro-6α-methylprednisolone, shows characteristic signals that confirm the core steroid structure, similar to that of methylprednisolone (B1676475). researchgate.net The presence of a -CHO group at the C-21 position would be confirmed by a distinct downfield proton signal. researchgate.net Advanced 2D-NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between protons and carbons, which is vital for confirming the structure of novel metabolites where biotransformations like hydroxylation or reduction have occurred.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer clues about the molecule's structure. For corticosteroids, characteristic fragmentation includes the loss of the side chain at C-17. mdpi.com The analysis of metabolites often involves identifying mass shifts corresponding to specific metabolic reactions, such as an increase of 16 Da for hydroxylation or 2 Da for reduction.

Table 1: Spectroscopic Data for Structural Elucidation

TechniqueInformation ProvidedApplication to this compound
¹H-NMR Number of protons, their chemical environment, and spin-spin coupling.Confirms the steroid backbone and identifies specific functional groups, like the C-21 aldehyde proton.
¹³C-NMR Number and types of carbon atoms (e.g., C=O, C-OH).Provides a carbon map of the molecule, confirming skeletal structure and identifying sites of metabolism.
2D-NMR (COSY, HMBC) Connectivity between atoms (H-H, C-H).Elucidates the complete structure of novel metabolites by piecing together molecular fragments.
HRMS High-accuracy molecular weight.Determines the elemental composition (e.g., C₂₂H₂₈O₅ for a related compound). nih.gov
MS/MS Structural information from fragmentation patterns.Identifies characteristic steroid fragments and pinpoints the location of structural modifications in metabolites.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Metabolite Separation

Chromatographic methods are essential for separating this compound from impurities, starting materials, and complex biological matrices to analyze its metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of corticosteroids due to their polarity and thermal lability. nih.gov Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed to separate prednisolone (B192156) and its related substances. acs.org This method allows for the quantification of the active pharmaceutical ingredient (API) and the detection of impurities, ensuring the quality and purity of the compound. acs.org When coupled with UV detection, HPLC provides a robust method for routine quality control. nih.gov For metabolite analysis, HPLC is used to separate different metabolic products from biological fluids like urine or plasma before their identification by mass spectrometry (LC-MS). upf.edu

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying unknown metabolites. mdpi.com Steroids are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility and thermal stability. mdpi.commdpi.com This chemical modification yields derivatives that are more amenable to GC separation, which provides high chromatographic resolution. mdpi.com The coupling with a mass spectrometer allows for the identification of the separated components based on their mass spectra. mdpi.com

Table 2: Chromatographic Methods in this compound Analysis

TechniquePrincipleApplication
HPLC Separation based on polarity differences between the analyte and a stationary phase.Purity assessment of the bulk drug, separation of structurally similar impurities, and isolation of metabolites from biological samples. nih.govacs.org
GC-MS Separation of volatile (or derivatized) compounds based on boiling point and polarity, followed by mass-based detection.Identification of unknown metabolites and impurities after derivatization; offers high sensitivity and resolution. mdpi.com

X-ray Crystallography and Cryo-EM for Receptor-Ligand Complex Structure Determination

To understand the mechanism of action of this compound, it is crucial to determine its three-dimensional structure when bound to its biological target, such as a glucocorticoid receptor. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the primary techniques for this purpose. kbdna.com

X-ray Crystallography is a powerful technique for obtaining atomic-resolution structures of molecules. kbdna.com It requires the compound of interest (in this case, the receptor-ligand complex) to be in a well-ordered crystalline form. youtube.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density and, subsequently, the positions of the atoms in the molecule. kbdna.com This would reveal the precise binding mode of this compound within the receptor's active site, showing key interactions that are essential for its biological activity.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large protein complexes that are difficult to crystallize. kbdna.comyoutube.com In Cryo-EM, a solution of the receptor-ligand complex is rapidly frozen, and images are taken with an electron microscope. kbdna.com Thousands of these 2D images of individual complexes are then computationally combined to reconstruct a 3D model. youtube.com Recent advances have enabled Cryo-EM to achieve near-atomic resolution, making it a viable alternative to X-ray crystallography for studying the interaction of this compound with its receptor. ebi.ac.uk

Table 3: Comparison of Structural Biology Techniques

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Sample Requirement Highly ordered, single crystal.Sample in solution, vitrified in amorphous ice.
Principle X-ray diffraction from a crystal lattice. kbdna.com2D projection images from an electron microscope are combined to form a 3D reconstruction. youtube.com
Resolution Typically atomic to sub-atomic. kbdna.comNear-atomic to lower resolution, rapidly improving. ebi.ac.uk
Advantages High resolution, well-established method.Does not require crystallization, can study large and flexible complexes. researchgate.net
Application Determining the precise binding orientation and interactions of this compound in a receptor's active site.Visualizing the overall structure of the this compound-receptor complex, especially if crystallization is unsuccessful.

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopic labeling is a powerful strategy to trace the metabolic fate of this compound in a biological system. nih.gov This involves replacing one or more atoms in the molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The labeled compound is administered, and its journey through various metabolic pathways can be tracked using mass spectrometry. nih.gov MS can distinguish between the labeled and unlabeled molecules based on their mass difference. This allows researchers to definitively identify metabolites derived from the administered drug and to quantify the flux through different metabolic pathways. nih.gov

For example, a study on the enzymatic reduction of 21-dehydrocortisol (B191429) utilized tritium (B154650) (³H), a radioactive isotope of hydrogen, to determine the stereospecificity of the reaction. nih.gov By using NADH labeled with tritium, researchers could track which hydrogen atom was transferred to form cortisol and determine the resulting stereochemistry at the C-21 position. nih.gov A similar approach using stable isotopes like deuterium with this compound would allow for detailed investigation into its reduction and other metabolic transformations without the use of radioactivity.

Table 4: Isotopic Labeling in Metabolic Studies

IsotopeUse in Tracing StudiesDetection Method
Deuterium (²H) Replaces hydrogen to trace metabolic pathways and study reaction mechanisms. nih.govMass Spectrometry
Carbon-13 (¹³C) Replaces carbon to follow the fate of the carbon skeleton of the drug. nih.govMass Spectrometry, ¹³C-NMR
Nitrogen-15 (¹⁵N) Used if the compound contains nitrogen, to trace nitrogen-containing metabolites. nih.govMass Spectrometry
Tritium (³H) A radioactive isotope of hydrogen used for highly sensitive tracing. nih.govScintillation counting, Mass Spectrometry

Future Directions in 21 Dehydro Meprednisone Research

Exploration of Undiscovered Metabolic Pathways and Novel Metabolites

A significant area for future investigation lies in the comprehensive mapping of the metabolic pathways of 21-Dehydro Meprednisone (B1676281). While the metabolism of related corticosteroids like methylprednisolone (B1676475) has been studied, revealing pathways such as galactose metabolism and prostaglandin formation, the specific biotransformation of the 21-dehydro variant remains largely uncharacterized. nih.gov Future studies will likely employ advanced metabolomics techniques to identify and quantify novel metabolites in various biological matrices.

Key research objectives in this area will include:

Identification of Phase I and Phase II Metabolites: Utilizing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of metabolites formed through oxidation, reduction, hydrolysis, and conjugation reactions.

Enzyme Characterization: Pinpointing the specific cytochrome P450 (CYP) isoforms and other enzymes responsible for the metabolism of 21-Dehydro Meprednisone.

Pharmacokinetic Modeling: Developing sophisticated models to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its metabolites. researchgate.net

A comparative analysis of metabolic pathways between this compound and its parent compounds could reveal unique metabolic signatures, as suggested by the differential metabolic trajectories observed with methylprednisolone treatment in clinical settings. nih.gov

Table 1: Potential Metabolic Pathways for Investigation

Pathway Type Potential Reactions Key Enzymes Anticipated Metabolites
Phase I Hydroxylation, Oxidation, Reduction Cytochrome P450 family (e.g., CYP3A4) Hydroxylated derivatives, reduced ketone forms

High-Throughput Screening of Analog Libraries for Mechanistic Insights

High-throughput screening (HTS) of analog libraries derived from this compound offers a powerful approach to understanding its mechanism of action and identifying new therapeutic leads. nih.gov By systematically modifying the core structure of this compound, researchers can create a diverse library of related compounds for screening in various biological assays. thermofisher.com

Future HTS campaigns will likely focus on:

Target-Based Screening: Assessing the binding affinity and functional activity of analogs against specific molecular targets, such as the glucocorticoid receptor and other nuclear receptors.

Phenotypic Screening: Evaluating the effects of analogs on cellular models of disease to identify compounds with desired therapeutic effects, such as anti-inflammatory or immunomodulatory activity.

Toxicity Profiling: Early-stage screening for off-target effects and potential toxicity to filter out undesirable compounds.

The data generated from HTS can provide valuable structure-activity relationship (SAR) insights, guiding the design of more potent and selective compounds. nih.gov

Table 2: High-Throughput Screening Strategies

Screening Type Objective Example Assay Potential Outcome
Target-Based Identify direct molecular interactions Glucocorticoid Receptor Binding Assay Quantify binding affinity (Ki)
Cell-Based Assess functional effects in a biological context NF-κB Reporter Assay in inflammatory cells Determine potency (IC50) for anti-inflammatory activity

Computational Drug Design Focused on Specific Molecular Targets

Computational drug design, or computer-aided drug design (CADD), will be instrumental in accelerating the discovery and optimization of this compound-based therapeutics. nih.gov By leveraging computational models, researchers can predict how modifications to the compound's structure will affect its interaction with specific molecular targets. nist.gov

Key computational approaches will include:

Molecular Docking: Simulating the binding of this compound and its analogs to the three-dimensional structure of target proteins, such as the glucocorticoid receptor, to predict binding affinity and orientation. valencelabs.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel analogs.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-target complex over time to provide insights into the stability of the interaction and the mechanism of action.

These in silico methods can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. chemrxiv.org

Development of Advanced Synthetic Methods for Enhanced Scalability and Purity

To support preclinical and potential clinical development, robust and efficient synthetic methods for this compound will be required. Future research in this area will focus on developing advanced synthetic strategies that offer high yields, scalability, and purity. adelaide.edu.au

Areas for development include:

Stereoselective Synthesis: Designing synthetic routes that precisely control the stereochemistry of the molecule, which is crucial for its biological activity.

Process Optimization: Refining reaction conditions, such as solvent, temperature, and catalysts, to maximize yield and minimize the formation of impurities.

Purification Techniques: Implementing advanced chromatographic techniques to ensure the high purity of the final compound, which is a critical requirement for pharmaceutical applications.

The development of scalable and cost-effective synthetic methods will be essential for the translation of research findings into tangible therapeutic applications.

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